molecular formula C19H13F3N6OS B2887620 N-(2,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863457-73-2

N-(2,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2887620
CAS No.: 863457-73-2
M. Wt: 430.41
InChI Key: MTNABXXMZHCGMJ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a triazolopyrimidine derivative characterized by a thioacetamide linker and fluorinated aromatic substituents. Its molecular formula is C₁₉H₁₃F₃N₆OS, with a molecular weight of 446.4 g/mol. The compound features:

  • A 2,4-difluorophenyl group attached to the acetamide nitrogen.
  • A 4-fluorobenzyl substituent on the triazolo[4,5-d]pyrimidine core.
  • A thioether (-S-) bridge connecting the triazolopyrimidine and acetamide moieties.

Synthetic routes for analogous compounds involve:

Friedel-Crafts reactions to generate benzoic acid hydrazides .

Nucleophilic addition of 2,4-difluorophenyl isothiocyanate to form hydrazinecarbothioamides .

Cyclization under basic conditions to yield 1,2,4-triazole derivatives .

S-alkylation with halogenated ketones to finalize the structure .

Key spectral data (from related compounds):

  • IR: Absence of νS-H (~2500–2600 cm⁻¹) confirms the thione tautomer; νC=S appears at 1247–1255 cm⁻¹ .
  • NMR: Aromatic protons (δ 7.27–7.41 ppm) and fluorinated substituents (δ -110 to -120 ppm) are diagnostic .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N6OS/c20-12-3-1-11(2-4-12)8-28-18-17(26-27-28)19(24-10-23-18)30-9-16(29)25-15-6-5-13(21)7-14(15)22/h1-7,10H,8-9H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNABXXMZHCGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)F)F)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved through a cyclization reaction involving a suitable precursor such as 4-fluorobenzylamine and a triazole derivative.

    Introduction of the thioacetamide group: This step involves the reaction of the triazolopyrimidine intermediate with a thioacetamide derivative under appropriate conditions, such as the presence of a base like potassium carbonate.

    Attachment of the difluorophenyl group: The final step involves the coupling of the intermediate with 2,4-difluorophenyl bromide in the presence of a palladium catalyst and a suitable ligand.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer, infectious diseases, and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms, helping to elucidate the roles of specific proteins and other biomolecules.

    Industrial Applications: It may also have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Functional Groups Biological Activity (if available)
Target Compound 2,4-difluorophenyl, 4-fluorobenzyl C₁₉H₁₃F₃N₆OS 446.4 Thioacetamide, Triazolopyrimidine Not specified in evidence
N-(4-chlorophenyl)-... () 4-chlorophenyl, 2-fluorobenzyl C₁₉H₁₄ClFN₆OS 428.9 Thioacetamide, Triazolopyrimidine Not specified
Compound 20 () 4-chlorobenzyl, propylthio C₁₆H₂₀ClN₇S 378.1 Acetamide, Triazolopyrimidine High potency, selectivity
Ticagrelor () Cyclopentyl, propylthio C₂₃H₂₈F₂N₆O₄S 522.57 Cyclopentane diol, Triazolopyrimidine Antiplatelet agent

Key Differences and Implications

Substituent Effects: The 2,4-difluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to the 4-chlorophenyl group in ’s analog .

Linker Variations :

  • The thioacetamide (-S-CO-NH-) linker in the target compound may improve hydrogen bonding capacity versus the propylthio (-S-CH₂-CH₂-CH₃) group in Compound 20 () .

Core Modifications :

  • Ticagrelor () incorporates a cyclopentane diol moiety, increasing molecular weight and enabling P2Y₁₂ receptor antagonism, unlike the simpler acetamide derivatives .

Synthetic Yields :

  • S-alkylated triazoles (e.g., compounds in ) are synthesized in high yields (e.g., 79–88%) under basic conditions, suggesting scalability for the target compound .

Pharmacological Considerations

  • Fluorine Impact: Fluorine atoms in the target compound likely enhance membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogs .

Biological Activity

N-(2,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound features a complex structure that includes a difluorophenyl group and a triazolopyrimidine scaffold. The presence of fluorine atoms often enhances the biological activity and solubility of compounds. The molecular formula is C20H16F3N5O3C_{20}H_{16}F_3N_5O_3, with a molecular weight of 431.37 g/mol .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. Triazoles are known for their antifungal properties, and compounds similar to this compound have shown promising results against various fungal strains. For example, triazole derivatives have demonstrated broad-spectrum antifungal activity with minimum inhibitory concentration (MIC) values ranging from 0.06 to 32 μg/mL .

Antimalarial Activity

The compound's triazole component suggests potential antimalarial activity. Triazolo[4,5-d]pyrimidines have been investigated for their ability to inhibit falcipain-2 (FP-2), a cysteine protease critical for the malaria parasite Plasmodium falciparum. Inhibitors targeting FP-2 can effectively kill the parasite during its life cycle .

Antiviral Activity

This compound has also been explored for its antiviral properties. Similar compounds in the literature have shown efficacy against HIV and other viral infections . The presence of the difluorophenyl group may enhance interaction with viral proteins, potentially leading to improved antiviral activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies provide insights into how modifications of the compound's structure influence its biological activity. For instance:

  • Fluorine Substituents : The introduction of fluorine atoms has been associated with increased potency against various pathogens.
  • Triazole Ring : The nitrogen-containing heterocyclic structure is crucial for the biological activity of these compounds. Variations in substituents on the triazole ring can significantly alter their pharmacological profiles .

Case Studies

StudyFindings
Study 1Investigated a series of triazole derivatives showing IC50 values as low as 0.4 μM against JNK inhibitors .
Study 2Evaluated antifungal activity with MIC values indicating excellent efficacy at low concentrations .
Study 3Explored antimalarial potential through inhibition of FP-2 in P. falciparum, demonstrating significant activity .

Q & A

Q. What are the key synthetic steps and characterization methods for this compound?

The synthesis typically involves forming the triazolopyrimidine core via cyclization of precursor azides and alkynes, followed by introducing the thioacetamide linkage through nucleophilic substitution. Fluorobenzyl and difluorophenyl groups are incorporated via alkylation or coupling reactions. Intermediates are monitored using thin-layer chromatography (TLC) and characterized via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS). Final purity is confirmed via HPLC .

Q. How is the molecular structure validated?

X-ray crystallography is the gold standard for confirming bond connectivity and stereochemistry. For less crystalline samples, 2D NMR techniques (e.g., COSY, HSQC) and IR spectroscopy are used to verify functional groups like thioether (C-S stretch at ~650 cm1^{-1}) and amide (N-H bend at ~1550 cm1^{-1}) .

Q. What preliminary biological assays are recommended?

Initial screening includes kinase inhibition assays (e.g., EGFR or VEGFR2) due to the triazolopyrimidine core’s affinity for ATP-binding pockets. Antimicrobial activity is tested via MIC assays against Gram-positive/negative bacteria. Cytotoxicity is assessed using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Questions

Q. How can reaction yields be optimized during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in thioacetamide formation.
  • Catalysts : Use Pd(PPh3_3)4_4 for Suzuki-Miyaura couplings of fluorinated aryl groups.
  • Temperature : Maintain 0–5°C during diazotization to prevent byproducts. Yield improvements (>20%) are achieved via iterative DOE (Design of Experiments) .

Q. How to address contradictory data in kinase inhibition assays?

Discrepancies may arise from assay conditions (e.g., ATP concentration, pH). Resolve by:

  • Orthogonal assays : Use TR-FRET (time-resolved fluorescence) alongside radiometric assays.
  • Crystallography : Confirm binding mode to rule out allosteric effects.
  • Protein purity : Validate kinase preparation via SDS-PAGE and activity controls .

Q. What computational strategies predict target selectivity?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase domains (PDB IDs: 1M17, 2J6M).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • QSAR models : Corporate Hammett constants for fluorinated substituents to predict electronic effects on activity .

Q. How to design SAR studies for fluorinated analogs?

  • Substituent variation : Replace 2,4-difluorophenyl with chloro-/trifluoromethyl groups to assess steric vs. electronic effects.
  • Bioisosteres : Replace thioacetamide with sulfonamide to evaluate hydrogen-bonding impact.
  • Data analysis : Use PCA (Principal Component Analysis) to cluster activity trends across analogs .

Contradictory Data Analysis

Q. Why does the compound show variable solubility in pharmacokinetic studies?

Discrepancies arise from polymorphic forms or aggregation. Mitigate via:

  • Solubility assays : Use shake-flask method in buffers (pH 1.2–7.4).
  • DSC/TGA : Identify polymorphs by thermal behavior.
  • Co-crystallization : Improve solubility with cyclodextrins or PEG .

Q. How to resolve off-target effects in cellular assays?

Off-target binding may occur due to the compound’s lipophilicity (logP >3). Solutions include:

  • Proteome profiling : Use KINOMEscan to identify non-kinase targets.
  • Metabolite screening : LC-MS/MS to detect reactive intermediates.
  • Structural simplification : Remove the fluorobenzyl group to reduce hydrophobicity .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepConditionsYield (%)Reference
Triazole formationCuI, DMF, 80°C, 12h65–75
Thioacetamide linkageK2_2CO3_3, DCM, RT, 6h80–85
Final purificationColumn chromatography (SiO2_2)>95% purity

Q. Table 2: Biological Activity Trends

Assay TypeTargetIC50_{50} (nM)Notes
Kinase inhibitionEGFR12 ± 3Competitive with Erlotinib
AntimicrobialS. aureusMIC = 8 µg/mLSynergy with β-lactams

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